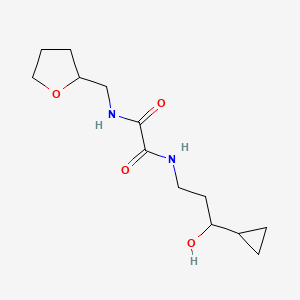

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, commonly known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. CH-223191 has been extensively studied for its potential applications in scientific research, especially in the fields of toxicology and immunology.

Applications De Recherche Scientifique

Enzymatic Steps in Antibiotic Biosynthesis

Research on tetracyclines, a class of antibiotics, involves understanding enzymatic processes that transform key precursors into active compounds. The study by Wang et al. (2013) uncovered enzymes OxyS and OxyR that convert anhydrotetracycline into oxytetracycline, highlighting the role of specific hydroxylations and reductions in antibiotic biosynthesis. This research provides insights into the enzymatic transformations crucial for the synthesis of complex molecules, which could be relevant for the synthesis or modification of compounds like "N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" (Wang et al., 2013).

Polyamine Analogues in Cancer Research

The study of polyamine analogues, such as CPENSpm, demonstrates their selective cytotoxic activity against tumor cells. This research by Ha et al. (1997) on the role of polyamine catabolism in programmed cell death reveals the potential of designing synthetic analogues for therapeutic purposes. Understanding the mechanisms behind the selective cytotoxicity of these compounds could inform the development of new treatments for cancer, suggesting a possible application area for structurally complex compounds like the one (Ha et al., 1997).

Cyclopropylamine Oxidation

The oxidation of cyclopropylamines, as studied by Shaffer et al. (2001), provides insights into the fate of the cyclopropyl group during enzymatic reactions. This research is relevant for understanding the metabolic pathways and reactivity of compounds containing cyclopropyl groups, which could extend to the metabolism of "this compound" (Shaffer et al., 2001).

N-Oxyl Compounds in Catalysis

Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including TEMPO and PINO, in catalysis. This work highlights the utility of N-oxyl species in mediating selective oxidation reactions, which could be relevant for the functionalization of complex molecules and the development of synthetic methodologies applicable to compounds like the one you're interested in (Nutting et al., 2018).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h9-11,16H,1-8H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMCQBHMHQHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)

![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)

![N-[(pyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)